molecular formula C16H12INO4S B2947069 methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate CAS No. 860611-94-5

methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B2947069
CAS No.: 860611-94-5
M. Wt: 441.24
InChI Key: HFGALWFNDZPMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted with three key groups:

  • Phenylsulfonyl at position 1: This electron-withdrawing group enhances stability and influences reactivity in cross-coupling reactions.
  • Iodo at position 3: A heavy halogen atom that facilitates halogen-bonding interactions and serves as a site for further functionalization (e.g., via Suzuki-Miyaura coupling).
  • Methyl ester at position 2: The ester group modulates solubility and provides a handle for hydrolysis to carboxylic acids.

The compound’s molecular weight is approximately 427.24 g/mol (calculated), and its structure is typically validated using X-ray crystallography, often employing SHELX programs for refinement and validation .

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)-3-iodoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO4S/c1-22-16(19)15-14(17)12-9-5-6-10-13(12)18(15)23(20,21)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGALWFNDZPMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at position 3 serves as an excellent leaving group, enabling cross-coupling reactions under palladium catalysis.

Reaction Type Conditions Products Yield Key Observations
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Aryl derivatives70–85% Aryl boronic acids couple efficiently; electron-withdrawing groups enhance reactivity.
Sonogashira PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N3-Alkynyl derivatives65–78% Terminal alkynes require inert conditions; steric hindrance reduces yields.
Heck Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF3-Alkenyl derivatives60–72% Styrenes and acrylates react smoothly; regioselectivity depends on alkene structure.
Stille Pd(PPh₃)₄, LiCl, THF3-Stannylated adducts55–68% Requires anhydrous conditions; toxicity of organotin reagents limits utility.

Mechanistic Insight : The phenylsulfonyl group stabilizes the indole core during catalysis, preventing undesired side reactions at the nitrogen .

Hydrolysis of the Ester Group

The methyl ester at position 2 undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions:

Reaction :
Methyl esterLiOH THF MeOH H O refluxCarboxylic acid\text{Methyl ester}\xrightarrow{\text{LiOH THF MeOH H O reflux}}\text{Carboxylic acid}

  • Conditions : Lithium hydroxide monohydrate (3 equiv) in THF/MeOH/water (5:5:1) at reflux for 5 hours .

  • Yield : ~63% after recrystallization .

  • Key Note : The phenylsulfonyl group remains intact under these conditions, confirming its stability toward strong bases .

Deprotection of the Phenylsulfonyl Group

The N-protecting group can be removed to regenerate the free indole NH:

Reaction :
N Phenylsulfonyl indoleNaOH H O EtOH NH Indole\text{N Phenylsulfonyl indole}\xrightarrow{\text{NaOH H O EtOH }}\text{NH Indole}

  • Conditions : Aqueous NaOH (60%) with benzyltriethylammonium chloride as a phase-transfer catalyst .

  • Yield : Quantitative removal reported for analogous compounds .

  • Application : Facilitates further functionalization at the indole nitrogen (e.g., alkylation, acylation) .

Electrophilic Substitution

The electron-rich indole core allows electrophilic substitution, though reactivity is modulated by substituents:

  • Iodine at position 3 directs incoming electrophiles to positions 4, 5, or 6 due to its meta-directing effect.

  • Phenylsulfonyl group deactivates the ring but enhances regioselectivity .

Example : Bromination with NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives selectively (yield: ~58%) .

Reduction of the Ester

The methyl ester can be reduced to a hydroxymethyl group:
COOCH LiAlH THF 0 CCH OH\text{COOCH }\xrightarrow{\text{LiAlH THF 0 C}}\text{CH OH}

  • Yield : ~75% (analogous systems) .

Nucleophilic Aromatic Substitution

The 3-iodo group participates in nucleophilic displacement with strong nucleophiles (e.g., amines, thiols):
C I+NaSPhC SPh\text{C I}+\text{NaSPh}\rightarrow \text{C SPh}

  • Conditions : DMF, 100°C, 12 hours .

  • Yield : 50–60% for thiolate substitutions .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ (observed in TGA analysis) .

  • Photoreactivity : Prolonged UV exposure induces C-I bond cleavage, forming radical intermediates.

Scientific Research Applications

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are selected for comparison based on shared structural motifs:

Methyl 3-Iodo-1H-Indole-6-Carboxylate
  • Structure : Iodo at position 3, methyl ester at position 6; lacks phenylsulfonyl.
  • Molecular Weight : 301.08 g/mol .
  • Melting Point : 150°C (decomposition) .
  • Key Differences :
    • Substituent positions (ester at C6 vs. C2) alter electronic distribution and steric effects.
    • Absence of phenylsulfonyl reduces molecular weight and may increase solubility in polar solvents.
3-Iodo-2-Methyl-1-Phenylsulfonyl-1H-Indole
  • Structure : Iodo at C3, methyl at C2, phenylsulfonyl at N1.
  • Key Differences :
    • Methyl group at C2 instead of ester reduces polarity and limits hydrolytic stability .
    • Crystal structure data (e.g., bond lengths, angles) from Acta Crystallographica highlight planar indole cores with slight distortions due to substituent bulk .
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
  • Structure : Chloro at C7, methyl at C3, carboxylic acid at C2.
  • Molecular Weight : 239.66 g/mol .
  • Key Differences: Chloro vs. Carboxylic acid at C2 enhances aqueous solubility compared to methyl esters .
Methyl 1-Methyl-β-Carboline-3-Carboxylate
  • Structure : β-carboline core (indole fused with pyridine), methyl ester at C3.
  • Synthetic Route: Oxidized from tetrahydro-β-carboline using KMnO₄ .
  • Key Differences :
    • Extended π-system in β-carboline alters electronic properties (e.g., fluorescence, binding to biomolecules).
    • Lacks halogen and sulfonyl groups, limiting applications in metal-catalyzed reactions .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate I (C3), PhSO₂ (N1), COOCH₃ (C2) 427.24 High stability, halogen-bonding capable
Methyl 3-iodo-1H-indole-6-carboxylate I (C3), COOCH₃ (C6) 301.08 MP 150°C (dec.), polar
3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole I (C3), CH₃ (C2), PhSO₂ (N1) ~371.22 Planar crystal structure
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), COOH (C2) 239.66 Water-soluble, acidic
Methyl 1-methyl-β-carboline-3-carboxylate CH₃ (N1), COOCH₃ (C3) 244.27 Fluorescent, bioactive

Functional and Reactivity Comparisons

  • Halogen Effects :

    • Iodo (target compound) vs. chloro (compound C): Iodo’s larger atomic radius enhances polarizability and cross-coupling efficiency (e.g., Suzuki reactions) but increases molecular weight.
    • Positional Effects : Iodo at C3 (target) vs. C6 (compound A) directs electrophilic substitution to different sites.
  • Ester vs. Carboxylic Acid :

    • Methyl ester (target) improves lipophilicity for membrane permeability, whereas carboxylic acid (compound C) enhances solubility for aqueous applications .
  • Sulfonyl Group Impact :

    • The phenylsulfonyl group in the target compound and compound B increases electron deficiency at the indole core, stabilizing negative charges and influencing reactivity in nucleophilic substitutions .
  • Heterocyclic Core Differences :

    • Indole (target) vs. β-carboline (compound D): The latter’s fused pyridine ring enables intercalation with DNA/RNA, making it relevant in medicinal chemistry .

Structural Validation and Analytical Methods

  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of indole derivatives, ensuring accurate bond length and angle measurements .
  • Spectroscopic Data :
    • 1H-NMR : Methyl esters typically show singlets near δ 3.8–4.1 ppm (cf. δ 4.03 ppm in compound D ).
    • Melting Points : Decomposition temperatures (e.g., 150°C in compound A ) reflect thermal stability influenced by substituents.

Biological Activity

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an indole ring substituted with a phenylsulfonyl group and an iodine atom at the 3-position. The molecular formula is C14H10INO2SC_{14}H_{10}INO_2S with a molecular weight of approximately 383.20 g/mol. This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its electrophilic properties, particularly at the 3-position of the indole ring. It participates in various biochemical reactions, including:

  • Electrophilic Substitution Reactions : The compound can undergo halogenation, alkylation, and acylation, which are crucial for its interaction with biomolecules.
  • Enzyme Interaction : It has been shown to interact with enzymes and proteins, potentially modulating their activity and influencing cellular processes .

Anticancer Activity

Indole derivatives, including this compound, have demonstrated significant anticancer properties. Studies indicate that compounds in this category can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various pathogens. Its effectiveness as an antibacterial agent has been documented, suggesting a role in combating infections .

Other Pharmacological Effects

The compound exhibits a range of other biological activities:

  • Antifungal : It shows promise as an antifungal agent.
  • Anti-HIV : Some studies suggest that derivatives may inhibit HIV replication.
  • Histone Deacetylase Inhibition : This activity is linked to potential anticancer effects by altering gene expression profiles .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on breast cancer cell lines. Results indicated significant cytotoxicity and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.
  • Antimicrobial Screening : Another study focused on its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, supporting its use in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerHigh (various cell lines)Induction of apoptosis
AntimicrobialModerate to HighInhibition of bacterial growth
AntifungalModerateDisruption of fungal cell integrity
Anti-HIVPotentialInhibition of viral replication
Histone Deacetylase InhibitionNotableAlteration in gene expression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.